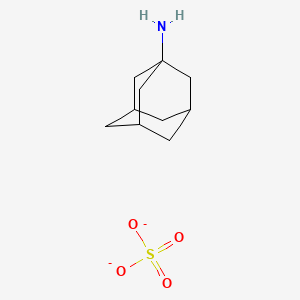

Adamantan-1-amine;sulfate

Description

Significance of the Adamantane (B196018) Cage in Chemical Research

The adamantane molecule, with its formula C10H16, is the smallest diamondoid, representing the simplest unit of the diamond crystal lattice. wikipedia.orgwikipedia.org Its structure is a fusion of three cyclohexane (B81311) rings in the chair conformation, resulting in a rigid, strain-free, and symmetrical cage-like arrangement of carbon atoms. wikipedia.orgwalshmedicalmedia.com This inherent rigidity is a key feature that makes adamantane and its derivatives, such as adamantan-1-amine, valuable in chemical investigations. researchgate.net The defined and unchanging geometry of the adamantane cage eliminates conformational variables that can complicate studies of more flexible molecules. researchgate.net

Furthermore, the lipophilic nature of the adamantane scaffold enhances the stability of attached functional groups by sterically shielding them from metabolic degradation. nih.gov This property, combined with its unique three-dimensional and bulky structure, allows adamantane derivatives to serve as ideal candidates for fitting into the cavities of host molecules in supramolecular chemistry and as blocking agents for ion channels. nih.govresearchgate.net The ability to functionalize the adamantane cage at its bridgehead positions has led to its use as a versatile building block in the synthesis of a wide array of complex molecules and advanced materials. wikipedia.orgresearchgate.net

Overview of Adamantan-1-amine Derivatives in Academic Contexts

Adamantan-1-amine, also known as amantadine (B194251), and its derivatives are extensively studied in academic research for their diverse chemical reactivity and potential applications. mdpi.com The introduction of an amine group onto the adamantane scaffold provides a reactive site for a multitude of chemical transformations, allowing for the synthesis of a broad range of novel compounds. nih.govacs.org These derivatives are significant as synthetic organic intermediates in medicinal chemistry, materials science, and organo- and metal catalysis. researchgate.net

In academic research, adamantan-1-amine derivatives are explored for their roles in constructing complex molecular architectures, including their use in the formation of Schiff bases and metal complexes. walshmedicalmedia.comnih.gov The unique properties endowed by the adamantane moiety, such as increased lipophilicity and metabolic stability, are often leveraged to modify the characteristics of other molecules. mdpi.com Researchers have synthesized and characterized a variety of these derivatives to investigate their structural, spectroscopic, and electrochemical properties, contributing to a deeper understanding of structure-activity relationships. nih.govacs.org The study of adamantan-1-amine derivatives continues to be an active area of academic inquiry, driven by the quest for new materials and molecules with tailored functionalities. researchgate.netnih.gov

Physical and Chemical Properties

Adamantan-1-amine;sulfate (B86663), with the chemical formula (C₁₀H₁₇N)₂·H₂SO₄, is the salt formed from the reaction of two equivalents of adamantan-1-amine with one equivalent of sulfuric acid. chemicalbook.comnih.gov It presents as a white, fine crystalline powder. lookchem.com The compound is hygroscopic and should be stored below +30°C. chemicalbook.com

Interactive Data Table of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆N₂O₄S | nih.gov |

| Molecular Weight | 400.58 g/mol | lookchem.com |

| Melting Point | 300 °C | chemicalbook.comlookchem.com |

| Solubility | Slightly soluble in aqueous acid and aqueous base. | chemicalbook.comlookchem.com |

| Appearance | White fine crystalline powder | lookchem.com |

| pH | 4.9 (100g/l, H₂O, 20°C) (slurry) | chemicalbook.com |

| Stability | Hygroscopic | chemicalbook.com |

| InChIKey | MYWTWSQFJLXGGQ-UHFFFAOYSA-N | chemicalbook.com |

| CAS Number | 31377-23-8 | chemicalbook.com |

Crystallographic Data

The crystal structure of adamantane derivatives is a subject of significant academic interest due to the influence of the rigid cage-like structure on molecular packing. While specific crystallographic data for adamantan-1-amine;sulfate is not extensively detailed in the provided search results, studies on related hydrochloride salts of adamantane amines reveal key insights. For instance, the crystal energy landscape of amantadine hydrochloride shows a preference for a chain hydrogen-bond motif. researchgate.net An analysis of the Cambridge Structural Database indicates that sulfate salts have a high propensity to form hydrates. researchgate.net

Spectral Data

The characterization of this compound and its parent amine involves various spectroscopic techniques.

¹H NMR Spectroscopy

In the ¹H NMR spectra of adamantane derivatives, the protons of the adamantane cage typically appear as distinct multiplets. For 1-adamantanamine, the protons are generally observed in specific regions of the spectrum. acs.org For instance, in CDCl₃, the adamantane protons of some derivatives show a multiplet at δ 1.52–1.68 (6H) and two singlets at δ 1.98 (6H) and 2.05–2.12 (3H) ppm. acs.org In D₂O, the reported chemical shifts for the parent drug include signals for β–CH₂ groups (at C–2, C–8, C–9), δ–CH₂ groups (at C–4, C–6, C–10), and γ–CH groups (at C–3, C–5, C–7) at δ1.55, δ1.62, and δ2.05 respectively. walshmedicalmedia.com

¹³C NMR Spectroscopy

The ¹³C NMR spectra of adamantane derivatives display characteristic peaks for the carbon atoms of the cage structure. For example, in CDCl₃, four distinct peaks for the adamantane carbons have been reported at δ 29.51, 36.25, 41.79, and 53.65 ppm for one derivative and at δ 28.90, 35.95, 41.12, and 52.88 ppm for another. acs.org In a study of an amantadine-based Schiff base in DMSO-d₆, the adamantane carbons showed peaks at 29.24, 36.13, and 42.95 ppm, with the carbon directly attached to the nitrogen appearing at 56.96 ppm. nih.gov

Infrared (IR) Spectroscopy

The IR spectrum of amantadine shows characteristic bands. The N-H stretching vibration of the amino group is observed in the region of 2961-3087 cm⁻¹, while CH₂ antisymmetric and symmetric stretching vibrations appear around 2923 cm⁻¹ and 2900 cm⁻¹ respectively. walshmedicalmedia.com N-H deformation bands are also present at approximately 1608 cm⁻¹ and 1364 cm⁻¹, with CH₂ deformation at 1452 cm⁻¹. walshmedicalmedia.com Upon formation of metal complexes, shifts in these bands, particularly the N-H stretching and bending vibrations, are observed, indicating coordination of the nitrogen atom to the metal center. walshmedicalmedia.com

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of adamantan-1-amine with sulfuric acid. chemicalbook.comnih.gov A common method for producing the precursor, adamantan-1-amine, starts from 1-bromoadamantane (B121549). This undergoes a Ritter reaction with formamide (B127407) and sulfuric acid to yield N-(1-adamantyl)-formamide, which is then hydrolyzed to give adamantan-1-amine. This amine can then be converted to the sulfate salt.

Characterization of the synthesized compound relies on a combination of analytical techniques. Elemental analysis is used to confirm the empirical formula. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are employed to elucidate the molecular structure and confirm the presence of functional groups. nih.gov Physical properties like melting point and solubility are also determined to verify the identity and purity of the compound. chemicalbook.comlookchem.com

Research Applications

The unique structural features of the adamantane cage make adamantan-1-amine and its derivatives, including the sulfate salt, valuable in several areas of chemical research.

Building Block in Organic Synthesis

Adamantan-1-amine serves as a versatile starting material or intermediate in the synthesis of more complex organic molecules. researchgate.netapolloscientific.co.uk Its rigid framework and reactive amine group allow for its incorporation into a variety of molecular scaffolds. nih.gov For example, it can be used in condensation reactions to form Schiff bases or in nucleophilic substitution reactions to create new carbon-nitrogen bonds. nih.govnih.gov The resulting adamantane-containing compounds are often investigated for their unique chemical and physical properties. researchgate.net

Supramolecular Chemistry and Materials Science

In the field of supramolecular chemistry, the adamantane moiety is recognized for its ability to act as a guest in host-guest complexes, particularly with cyclodextrins. nih.gov The size and lipophilicity of the adamantane cage make it an ideal fit for the hydrophobic cavity of cyclodextrin (B1172386) molecules. nih.gov This strong interaction is utilized in the design of self-assembling systems and molecular machines. Furthermore, adamantane-based compounds are being explored for applications in materials science, including the development of polymers with enhanced thermal stability and specialized coatings. wikipedia.org The rigid and well-defined structure of adamantane can impart desirable properties to polymeric materials. wikipedia.org

Structure

2D Structure

Propriétés

Formule moléculaire |

C10H17NO4S-2 |

|---|---|

Poids moléculaire |

247.31 g/mol |

Nom IUPAC |

adamantan-1-amine;sulfate |

InChI |

InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4)/p-2 |

Clé InChI |

PLRGINNCKYSSTP-UHFFFAOYSA-L |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3)N.[O-]S(=O)(=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Adamantan 1 Amine and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation

The formation of a robust carbon-nitrogen bond at the bridgehead position of the adamantane (B196018) scaffold is a key challenge in the synthesis of adamantan-1-amine. Various methodologies have been developed to achieve this transformation efficiently.

Ritter-Type Reaction Modifications

The Ritter reaction is a classic and versatile method for the synthesis of amides from nitriles and a source of carbocations, which can then be hydrolyzed to the corresponding amines. acs.orgmdpi.com In the context of adamantane chemistry, 1-adamantanol (B105290) or 1-haloadamantanes serve as precursors to the stable 1-adamantyl carbocation in the presence of a strong acid. acs.orgresearchgate.net

Several modifications have been introduced to improve the efficiency and applicability of the Ritter reaction for adamantane derivatives. These include the use of various acid catalysts and reaction conditions. For instance, a mixture of sulfuric acid and acetonitrile (B52724) is commonly used to produce N-(1-adamantyl)-acetamide from either adamantane or 1-bromoadamantane (B121549), which is then deacetylated to yield adamantan-1-amine. acs.orgnih.gov A more recent two-step procedure utilizes formamide (B127407) in sulfuric acid to generate N-(1-adamantyl)-formamide from 1-bromoadamantane, which is subsequently hydrolyzed to the amine. acs.org This method avoids the use of oleum (B3057394) and proceeds under milder conditions. nih.gov

The scope of the Ritter reaction has been expanded to include a variety of nitriles, allowing for the synthesis of a diverse range of N-adamantyl amides. researchgate.net Catalysts such as iron(III) chloride, silver hexafluoroantimonate, and calcium triflate have been employed to facilitate the reaction with 1-adamantanol. researchgate.net Furthermore, the reaction of (3-noradamantyl)methylene alcohols with chloroacetonitrile, followed by hydrolysis, provides a route to 1,2-disubstituted adamantyl amines. mdpi.com

| Adamantane Precursor | Nitrile/Amide Source | Catalyst/Reagent | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|---|

| Adamantane/1-Bromoadamantane | Acetonitrile | Sulfuric Acid | N-(1-adamantyl)-acetamide | Adamantan-1-amine | acs.orgnih.gov |

| 1-Bromoadamantane | Formamide | Sulfuric Acid | N-(1-adamantyl)-formamide | Adamantan-1-amine | acs.org |

| 1-Adamantanol | Various Nitriles | FeCl3, AgSbF6, Ca(OTf)2 | N-(Adamantan-1-yl)amides | - | researchgate.net |

| (3-Noradamantyl)methylene alcohols | Chloroacetonitrile | Acid | N-((1-substituted)adamantan-2-yl)acetamide | 1,2-Disubstituted adamantyl amines | mdpi.com |

Amination of Halogenated Adamantane Intermediates

The direct amination of halogenated adamantanes provides an alternative route to adamantan-1-amine. 1-Bromoadamantane is a common starting material for these reactions. nih.govnih.gov One approach involves the reaction of 1-bromoadamantane with urea (B33335) in diphenyl ether at elevated temperatures to produce adamantan-1-amine. nih.govias.ac.in Trifluoroacetic acid can facilitate the cleavage of the carbon-bromine bond, generating the tertiary carbocation for subsequent nucleophilic attack by urea.

A more recent and industrially advantageous method involves the reaction of 1-bromoadamantane with urea in methanol (B129727) using a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI). ias.ac.in This one-pot process, followed by in-situ salt formation with hydrochloric acid, offers high yields and utilizes a more environmentally friendly solvent at lower temperatures compared to the diphenyl ether method. ias.ac.in

Another strategy involves the lithiation of 1-haloadamantanes using lithium metal under sonication, followed by reaction with an aminating reagent like a hydroxylamine-O-sulfonate or methoxylamine-methyl lithium complex to yield the primary amine. google.com

Direct Amination Approaches

Direct amination methods aim to introduce an amino group onto the adamantane skeleton in a single step, often by activating a C-H bond. A solvent-free and environmentally friendly approach involves the grinding of adamantanes with a substoichiometric amount of aprotic superelectrophiles like polyhalomethane–AlX3 at room temperature. researchgate.net This method allows for the direct amination of adamantanes with azoles, arylamines, or heteroarylamines in good to excellent yields. researchgate.net

Another direct approach is the intermolecular Ritter-type C-H amination of unactivated sp3 carbons. nih.gov This method utilizes readily available reagents and an inexpensive nitrogen source like acetonitrile under mild conditions. nih.gov The transformation of adamantane using this method proceeds at room temperature with high efficiency. nih.gov

Radical-Mediated Functionalization of Adamantane Scaffolds

Radical-mediated reactions offer powerful tools for the functionalization of the typically inert C-H bonds of the adamantane framework, enabling the synthesis of various substituted adamantyl amines. researchgate.net

C-H Functionalization Mechanisms

The functionalization of adamantane's C-H bonds can proceed through several radical-based mechanisms. One prominent strategy is hydrogen atom transfer (HAT) catalysis, often initiated by photoredox catalysts. amazonaws.comresearchgate.net This approach allows for the selective activation of the strong tertiary C-H bonds of the adamantane core. amazonaws.com A recently developed 3º amine-based HAT catalyst system demonstrates high chemoselectivity for these bonds, even in the presence of weaker, activated C-H bonds elsewhere in the molecule. amazonaws.com The mechanism involves the generation of a radical on the adamantane scaffold, which can then be trapped by a suitable nitrogen-containing species or undergo further reactions.

Other C-H activation mechanisms include oxidative addition, sigma-bond metathesis, electrophilic activation, and 1,2-addition, often involving transition metal catalysts. uni-giessen.de For instance, palladium-catalyzed C-H arylation of adamantane derivatives can be achieved using a directing group, such as a picolinamide, to guide the catalyst to a specific C-H bond. cuni.cz

Stereoselective and Regioselective Synthesis of Substituted Adamantyl Amines

Achieving stereoselectivity and regioselectivity in the synthesis of substituted adamantyl amines is crucial for their application in areas like drug development. researchgate.netresearcher.life The rigid nature of the adamantane cage can influence the stereochemical outcome of reactions.

For instance, the synthesis of enantiomerically pure d- and l-(1-adamantyl)glycine has been achieved through a highly enantioselective vinylation of an aldehyde, followed by an Overman rearrangement of the resulting allylic alcohol to an allylic amine, and subsequent oxidative cleavage. acs.org

Multi-Step Synthesis from Acyclic, Monocyclic, and Bicyclic Precursors

The construction of the rigid adamantane framework from non-cage-like starting materials represents a fundamental challenge in organic synthesis. These multi-step approaches are crucial for creating substituted adamantane derivatives that are not easily accessible through direct functionalization of the parent hydrocarbon. beilstein-journals.org

From Acyclic Precursors: The first synthesis of the adamantane scaffold was achieved using simple acyclic starting materials. mdpi.com A notable example involves the condensation of formaldehyde (B43269) and dimethyl malonate, which leads to the formation of a bicyclic intermediate that can be further transformed into a poly-substituted adamantane derivative. cuni.cz These routes, while foundational, often involve numerous steps. beilstein-journals.org

From Monocyclic Precursors: Monocyclic compounds can also serve as effective starting points for building the adamantane core. One strategy involves the condensation of an enamine, such as one derived from a cyclohexanone (B45756) derivative, with a reagent like crotonoyl chloride to form an intermediate that undergoes subsequent cyclization. mdpi.com Another approach utilizes a series of Michael additions, combining a monocyclic starting material with an acrylate, to form a bicyclic core which is then cyclized under acidic conditions to furnish the adamantane scaffold. mdpi.com

From Bicyclic Precursors: The most common and effective construction of the adamantane core proceeds through the cyclization of bicyclic precursors, particularly derivatives of bicyclo[3.3.1]nonane. mdpi.com These precursors can be assembled from simpler building blocks or derived from the ring-opening of other adamantane compounds. mdpi.com

An efficient method involves the acid-promoted cyclization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. ucla.edu In this process, an adamantyl cation is formed with an acid, such as trifluoromethanesulfonic acid, and is subsequently trapped by a nucleophile to yield a highly substituted adamantan-2-one. ucla.edu These adamantanones are key intermediates that can be converted to the corresponding amines. Another documented pathway is the acid-catalyzed sigmatropic rearrangement of a primary alcohol on a bicyclic frame to form the adamantane skeleton. mdpi.com

| Precursor Type | Key Precursors | Key Reagents/Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|---|

| Acyclic | Formaldehyde, Dimethyl malonate | Pyrrolidine-catalyzed condensation | Poly-substituted adamantane | mdpi.comcuni.cz |

| Monocyclic | Enamine and Crotonoyl chloride | Condensation followed by cyclization | Adamantane derivative | mdpi.com |

| Bicyclic | Derivatives of bicyclo[3.3.1]nonane | Acid-promoted cyclization (e.g., Triflic acid) | Substituted Adamantanones | mdpi.comucla.edu |

| Bicyclic | Bicyclic primary alcohol | Acid-catalyzed rearrangement (e.g., Formic acid) | Adamantane alcohol | mdpi.com |

Green Chemistry Approaches in Adamantane Amine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of adamantane derivatives to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

A notable green approach is the use of a three-component Biginelli reaction to synthesize adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives. rsc.org This method can be performed under solvent-free conditions using only a catalytic amount (2 mol%) of trifluoroacetic acid (TFA). The reaction of N-(adamantan-1-yl)acetoacetamide, various benzaldehyde (B42025) derivatives, and thiourea (B124793) under these conditions provides high yields in a significantly reduced reaction time, representing a substantial improvement over the original Biginelli reaction. rsc.org

Another strategy that aligns with green chemistry principles is the use of inexpensive and readily available aqueous ammonia (B1221849) as a reaction system. google.com This approach has been used for the synthesis of trans-4-amino-1-hydroxy adamantane hydrochloride from 5-hydroxy-2-adamantanone via palladium-carbon hydrogenation. The use of an aqueous system enhances atom economy and simplifies the procedure, making it suitable for larger-scale production. google.com

| Green Approach | Key Reaction | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Three-component Biginelli reaction | N-(adamantan-1-yl)acetoacetamide, benzaldehyde, thiourea, TFA (2 mol%), 50°C | Solvent-free, high yield, short reaction time | rsc.org |

| Aqueous Solvent System | Reductive amination | Aqueous ammonia, Pd/C catalyst, H₂ gas | High atom economy, environmentally friendly solvent | google.com |

Synthesis of Adamantan-1-amine Salts, including Sulfate (B86663)

Adamantan-1-amine (amantadine) is a basic compound that readily reacts with acids to form stable salts. The formation of these salts is a common final step in synthesis, often improving the compound's stability and handling properties.

The most prominent salt is Adamantan-1-amine sulfate, also known as amantadine (B194251) sulfate. It is specifically an alkylammonium sulfate salt that results from the combination of amantadine and sulfuric acid in a 2:1 molar ratio. chemicalbook.comnih.gov The synthesis is typically achieved by reacting a solution of adamantan-1-amine with a stoichiometric amount of sulfuric acid, followed by crystallization of the resulting salt.

Similarly, other salts can be prepared by reacting adamantan-1-amine with the corresponding acid. For instance, the hydrochloride salt is frequently prepared by treating the amine with hydrochloric acid. walshmedicalmedia.com Metal complexes, which can be considered a type of salt, have also been synthesized by refluxing the amine (dissolved in HCl) with various metal salts dissolved in methanol. walshmedicalmedia.com In these complexes, the amantadine molecule typically acts as a monodentate ligand, binding to the metal ion through its amino nitrogen. walshmedicalmedia.com

| Salt/Complex Name | Key Reactants | Stoichiometry (Amine:Acid) | Reference |

|---|---|---|---|

| Adamantan-1-amine sulfate | Adamantan-1-amine, Sulfuric acid | 2:1 | chemicalbook.comnih.gov |

| Adamantan-1-amine hydrochloride | Adamantan-1-amine, Hydrochloric acid | 1:1 | google.comwalshmedicalmedia.com |

| Adamantan-1-amine metal complexes (e.g., Mg, Ca, Fe) | Adamantan-1-amine, Metal salts (e.g., MgCl₂, CaCl₂) | 2:1 (Amine:Metal) | walshmedicalmedia.com |

Computational Chemistry and Theoretical Investigations of Adamantan 1 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the molecular properties of adamantane (B196018) derivatives due to its favorable balance of computational cost and accuracy. Calculations are typically performed on the free base (neutral), the protonated cation (adamantan-1-aminium), and its ion pairs (e.g., hydrochloride or sulfate) to model different physiological and chemical environments. researchgate.net

The first step in any computational analysis is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. scm.com For adamantan-1-amine, DFT methods such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G**, are used to calculate equilibrium bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Upon protonation of the amine group, as occurs in the sulfate (B86663) salt, significant changes in the geometry of the -NH2 group are observed. The C-N bond length typically shortens, and the geometry around the nitrogen atom transitions from trigonal pyramidal towards tetrahedral. Studies on the cationic form show bond lengths and angles that are in good agreement with experimental X-ray diffraction data for related salts. researchgate.net The rigid adamantane cage itself shows minimal distortion, highlighting its structural stability. scholaris.ca

Electronic structure analysis provides information about the charge distribution within the molecule. Natural Bond Orbital (NBO) analysis is often employed to understand charge transfer interactions and electron delocalization. In the adamantan-1-aminium (B1230121) cation, the positive charge is primarily localized on the ammonium (B1175870) group (-NH3+), influencing the molecule's interaction with its environment. researchgate.net

| Parameter | Adamantan-1-amine (Free Base) | Adamantan-1-aminium (Cation) | Reference |

|---|---|---|---|

| C-N Bond Length (Å) | ~1.47 | ~1.51 | researchgate.net |

| Avg. C-C Bond Length (Å) | ~1.54 | ~1.54 | researchgate.net |

| Avg. C-N-H Angle (°) | ~110 | N/A | researchgate.net |

| Avg. H-N-H Angle (°) | ~106 | ~109.5 | researchgate.net |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). nih.govpsu.edu By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the peaks observed in experimental spectra. researchgate.net For adamantan-1-amine, characteristic frequencies include N-H stretching of the amine group, C-H stretching of the adamantane cage, and various bending and skeletal modes. researchgate.net A complete assignment of the 114 normal vibration modes for the free base and 117 for the cation has been performed using methods like the Scaled Quantum Mechanics Force Field (SQMFF). researchgate.net

The predicted spectra for the free base, cation, and hydrochloride species show distinct differences, particularly in the N-H stretching region, which can be used to identify the protonation state of the molecule. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis spectra, providing insight into the molecule's optical properties. researchgate.netnih.gov

| Vibrational Mode | Adamantan-1-amine (Free Base) | Adamantan-1-aminium (Cation) | Reference |

|---|---|---|---|

| ν(NH₂) symmetric stretch | ~3400-3500 | N/A | researchgate.net |

| ν(NH₂) asymmetric stretch | ~3300-3400 | N/A | researchgate.net |

| ν(NH₃⁺) stretch | N/A | ~3100-3300 | researchgate.net |

| δ(NH₂) scissoring | ~1600-1650 | N/A | researchgate.net |

| δ(NH₃⁺) bending | N/A | ~1500-1600 | researchgate.net |

| ν(CH) stretch | ~2800-3000 | ~2800-3000 | researchgate.net |

Proton affinity (PA) and gas-phase basicity (GPB) are fundamental measures of a molecule's intrinsic basicity. acs.orgnist.gov These values can be calculated with high accuracy using quantum chemical methods. nih.gov The proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase (B + H⁺ → BH⁺), while the gas-phase basicity is the negative of the corresponding Gibbs free energy change. acs.orgnih.gov

For amines, basicity is influenced by the electronic and steric effects of the substituent groups. maynoothuniversity.ie The bulky, electron-donating adamantyl group enhances the basicity of the amine compared to smaller alkylamines. Computational studies determine the favored site of protonation and quantify the energy released upon binding a proton. maynoothuniversity.ie These theoretical values are crucial for understanding the thermodynamics of proton transfer reactions involving adamantan-1-amine and are essential for parameterizing models that predict pKa values in solution. nih.gov The experimental pKa of amantadine (B194251) is approximately 10.1, indicating it is a moderately strong base.

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

For adamantan-1-amine, the HOMO is typically localized on the lone pair of the nitrogen atom, making it the primary site for electrophilic attack and protonation. The LUMO is generally distributed over the adamantane cage. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability and reactivity. researchgate.net A larger gap implies higher stability and lower reactivity. youtube.com Upon protonation, the HOMO and LUMO energies are significantly lowered due to the positive charge. researchgate.net

| Parameter | Value (eV) | Reference |

|---|---|---|

| E_HOMO | -6.2 to -6.4 | researchgate.netresearchgate.net |

| E_LUMO | ~1.8 to 2.0 | researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~4.3 to 5.2 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. mdpi.comdntb.gov.ua The MEP maps electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For adamantan-1-amine, the most negative potential is concentrated around the nitrogen atom's lone pair, confirming it as the primary site of protonation. The hydrogen atoms of the adamantane cage exhibit positive potential. researchgate.net

The Average Local Ionization Energy (ALIE) surface provides information about the energy required to remove an electron from any point on the molecular surface. Regions with low ALIE values correspond to the most reactive sites for electron donation (electrophilic attack). For adamantane derivatives, these surfaces help identify the most reactive sites beyond simple electrostatic considerations. tandfonline.com

Fukui functions and condensed Fukui indices are reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. nih.govscm.com They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

f⁺(r) : Predicts the site for nucleophilic attack (where an electron is added).

f⁻(r) : Predicts the site for electrophilic attack (where an electron is removed).

f⁰(r) : Predicts the site for radical attack.

For adamantan-1-amine, the Fukui function f⁻ would be largest on the nitrogen atom, consistent with FMO and MEP analyses, identifying it as the site most susceptible to electrophilic attack. acs.org These indices provide a more quantitative, atom-specific measure of reactivity compared to the more qualitative pictures offered by FMO and MEP analyses. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the dynamic behavior of systems, such as adamantan-1-amine, that is often inaccessible through experimental techniques alone.

MD simulations are instrumental in understanding how molecules organize into larger structures (self-assembly) and how they behave during phase transitions. While specific studies on adamantan-1-amine sulfate are not prevalent, research on related adamantane compounds provides significant insights. For instance, studies on 1-adamantanethiol (B1212722) have explored the formation of highly ordered self-assembled monolayers (SAMs) on gold surfaces. researchgate.net These simulations can reveal how the bulky adamantane cage dictates the packing and orientation of the molecules, leading to stable, well-defined layers. researchgate.net

Similarly, investigations into the phase transitions of other adamantane derivatives, like 1-iodoadamantane, have shown complex behaviors. ucl.ac.uknih.gov Computational models can help elucidate the molecular rearrangements that occur as the material transitions between different solid-state phases upon changes in temperature. ucl.ac.uknih.gov In the context of adamantan-1-amine, MD simulations have been employed to study its aggregation and adsorption onto surfaces like boron nitride nanotubes, revealing how interactions with other molecules (like surfactants) can enhance this self-assembly process. nih.gov These studies highlight the capability of MD to model the collective behavior of adamantane-based systems.

The adamantane cage is a classic "guest" molecule in supramolecular chemistry due to its size, shape, and lipophilicity, which allow it to form stable complexes with various "host" molecules. nih.gov MD simulations are crucial for modeling the thermodynamics and kinetics of these host-guest interactions. A widely studied system involves adamantane derivatives and cyclodextrins. mdpi.comnih.gov Simulations can visualize the adamantane molecule entering the cyclodextrin (B1172386) cavity and quantify the binding affinities, providing a molecular basis for the stability of these complexes. mdpi.com

Furthermore, MD simulations have been used to explore the interaction of adamantyl amines with biological targets, such as the M2 proton channel of the influenza A virus. nih.gov These simulations can elucidate the binding mode of the inhibitor within the channel, revealing how its size and shape contribute to blocking proton transport and how mutations in the channel can lead to drug resistance. nih.gov

Quantum Chemical Topology and Intermolecular Interaction Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), a method within the broader field of Quantum Chemical Topology (QCT), provides a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. nih.govacs.orgnih.govresearchgate.net QTAIM analysis identifies critical points in the electron density, which are used to define atomic basins and the paths of maximum electron density that link atoms (bond paths). nih.gov

In studies of adamantane derivatives, QTAIM has been used to characterize and quantify non-covalent interactions such as N–H⋯N hydrogen bonds and C–H⋯H–C interactions, which play a significant role in stabilizing crystal structures. nih.gov The theory allows for the calculation of topological parameters at bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), which provide insight into the nature and strength of the interaction. nih.govacs.org For example, a positive value of ∇²ρ typically indicates a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces. nih.gov QTAIM analysis has been applied to various adamantane-containing systems to understand the nature of interactions between the molecule and other entities, such as doped boron nitride nanosheets.

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| N–H⋯S | Variable | Positive | Strong | acs.org |

| N–H⋯N | Variable | Positive | Stronger than other noncovalent interactions | nih.gov |

| Csp³–H⋯H–Csp³ | Variable | Positive | Weak, but significant for stabilization | nih.gov |

| C–S⋯H–C | Variable | Positive | ~1.21 | acs.org |

Advanced Computational Methods (e.g., Coupled Cluster Calculations)

For highly accurate predictions of molecular properties, advanced computational methods that go beyond standard Density Functional Theory (DFT) are often required. Coupled cluster (CC) theory is one such high-level ab initio method that provides a more accurate description of electron correlation.

A notable application in adamantane systems involves the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for the 1-adamantyl cation. nih.gov Studies have shown that standard computational methods like Hartree-Fock and many DFT functionals fail to accurately reproduce the experimental ¹³C NMR chemical shifts of this cation. nih.gov Even sophisticated methods that account for electron correlation, such as second-order Møller-Plesset perturbation theory (MP2), are insufficient. nih.gov Achieving good agreement with experimental data requires the use of highly accurate equilibrium geometries obtained from coupled-cluster calculations, specifically CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), for the subsequent NMR shielding computations. nih.gov This demonstrates the necessity of benchmark-quality computational methods for systems where electron correlation effects are critical for describing electronic structure and related properties accurately. nih.gov

Solvation-Free Energy Calculations

Solvation-free energy (ΔG_solv) is a critical thermodynamic parameter that quantifies the energy change associated with transferring a solute from the gas phase to a solvent. nih.govmdpi.com It is fundamental for predicting properties like solubility and partition coefficients, which are vital in materials science and drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net For adamantane derivatives, QSAR has been extensively used to understand the structural requirements for their activity as inhibitors of the influenza A M2 channel. nih.govnih.gov

Different 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied. mdpi.com These methods build a statistical model by aligning a series of compounds and calculating various molecular fields (e.g., steric, electrostatic) around them. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, CoMFA studies on aminoadamantane analogs have shown that bulky groups at specific positions on the aromatic ring can increase inhibitory activity against the M2 channel. nih.gov Another approach, fragment-based QSAR (FB-QSAR), has also been used to analyze adamantane-based M2 inhibitors, providing useful insights for designing new drugs to combat resistant viral strains. nih.gov

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.540 | 0.980 | 0.613 | mdpi.com |

| CoMSIA | 0.665 | 0.916 | 0.701 | mdpi.com |

Chemical Reactivity and Derivatization Pathways of Adamantan 1 Amine

Amine Group Reactivity: Nucleophilic and Basic Properties

The reactivity of adamantan-1-amine is dominated by the lone pair of electrons on the nitrogen atom of the primary amino group. This lone pair makes the molecule both a Brønsted-Lowry base, capable of accepting a proton, and a nucleophile, capable of donating its electron pair to an electrophilic center.

The basicity of adamantan-1-amine is evident in its ability to form salts with acids. For instance, it reacts with sulfuric acid in a 2:1 ratio to form adamantan-1-amine sulfate (B86663), an alkylammonium sulfate salt. nih.govlookchem.com This salt formation is a common strategy to improve the aqueous solubility of the otherwise lipophilic adamantane (B196018) derivative.

As a nucleophile, the amino group of adamantan-1-amine readily participates in a variety of reactions, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The general trend for the nucleophilicity of amines is that it increases with basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, the steric bulk of the adamantyl group can influence its reactivity, making it less reactive than smaller primary amines in some cases. Despite this, its nucleophilicity is sufficient for a broad range of derivatization reactions. masterorganicchemistry.com

Functionalization of the Adamantane Cage via Amino Derivatives

The strategic functionalization of the adamantane cage through reactions involving the amino group has led to the development of a vast library of compounds with diverse functionalities.

The formation of an amide bond is a cornerstone of organic synthesis, and adamantan-1-amine is a versatile building block in this regard. It can be readily acylated to form N-(adamantan-1-yl)amides. Common methods for amide synthesis involve the reaction of the amine with acylating agents such as acid chlorides, acid anhydrides, or esters. researchgate.netlibretexts.org For instance, the reaction of adamantan-1-amine with 1-adamantanecarbonyl chloride under Schotten-Baumann conditions (in the presence of a base like potassium carbonate in a biphasic system) yields the corresponding amide. researchgate.net This reaction is a straightforward method for introducing a second adamantane moiety into the molecule. researchgate.net Peptides containing a 1-adamantanamine moiety at the C-terminus have also been synthesized, demonstrating the utility of this amine in peptide chemistry. nih.gov

Table 1: Examples of Amide Synthesis from Adamantan-1-amine

| Acylating Agent | Product | Reference |

| 1-Adamantanecarbonyl chloride | N-(Adamantan-1-yl)adamantane-1-carboxamide | researchgate.net |

| Carboxylic acid amides (with manganese catalyst) | N-(Adamantan-1-yl)amides | researchgate.net |

| Peptide carboxyl group | C-terminal adamantyl amide peptides | nih.gov |

Adamantan-1-amine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with catalytic amounts of acid. nih.govrsc.orgsamipubco.com For example, a Schiff base ligand, (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol, was synthesized by the condensation of amantadine (B194251) with 3-allyl-2-hydroxybenzaldehyde. nih.govrsc.org These Schiff bases are valuable intermediates and have been used to synthesize various metal complexes. nih.govrsc.org The imine carbon in these derivatives shows a characteristic peak in the 13C-NMR spectrum around 161.53 ppm. nih.govrsc.org

Table 2: Synthesis of Schiff Bases from Adamantan-1-amine

| Carbonyl Compound | Schiff Base Product | Reference |

| 3-Allyl-2-hydroxybenzaldehyde | (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol | nih.govrsc.org |

| Various aromatic aldehydes | Adamantane-containing Schiff base derivatives | samipubco.comechemcom.com |

The nucleophilic amino group of adamantan-1-amine can attack isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. rsc.orgnih.govmdpi.com This reaction provides a straightforward route to a diverse range of substituted ureas and thioureas. For instance, a series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives have been synthesized and evaluated for their biological activities. rsc.org The synthesis of adamantane-isothiourea hybrid derivatives has also been reported, starting from the corresponding N-(adamantan-1-yl)carbothioamide. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Type | Reference |

| Substituted isocyanates | Substituted ureas | rsc.orgmdpi.com |

| Substituted isothiocyanates | Substituted thioureas | rsc.orgnih.gov |

While direct reaction of adamantan-1-amine to form simple hydrazine (B178648) derivatives is less common, adamantane-containing hydrazides and hydrazones are important classes of compounds. These are typically synthesized from adamantane-1-carboxylic acid. The carboxylic acid is first converted to its methyl ester, which then reacts with hydrazine hydrate (B1144303) to yield adamantane-1-carbohydrazide. nih.govmdpi.com This carbohydrazide (B1668358) can then be condensed with various aldehydes and ketones to form the corresponding hydrazones. nih.govresearchgate.net

Metal Complexation Chemistry

The lone pair of electrons on the nitrogen atom of adamantan-1-amine allows it to act as a ligand, coordinating to metal ions to form metal complexes. In these complexes, amantadine typically acts as a monodentate ligand, binding to the metal center through the nitrogen atom of the amino group. A number of metal complexes of amantadine with biologically relevant metals such as Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. Spectroscopic studies, such as FT-IR, show a shift in the N-H stretching frequency upon complexation, confirming the coordination of the amino group to the metal ion. Schiff base derivatives of adamantan-1-amine have also been used as ligands to synthesize a variety of transition metal complexes, including those with Zn(II), Co(II), Cr(III), and VO(IV). nih.govrsc.org

Table 4: Metal Complexes of Adamantan-1-amine and its Derivatives

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Adamantan-1-amine | Square planar | |

| Zn(II) | (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol | Tetrahedral | researchgate.net |

| Co(II) | (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol | Octahedral | researchgate.net |

| Cr(III) | (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol | Octahedral | researchgate.net |

| VO(IV) | (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol | Square pyramidal | researchgate.net |

Electrophilic and Radical Functionalization of Adamantyl C-H Bonds in Derivatives

The unique structural and electronic properties of the adamantane cage, characterized by its rigid, strain-free, and highly symmetric sp³-hybridized carbon framework, lead to distinct reactivity in its C-H bonds. The functionalization of these bonds, particularly in derivatives of adamantan-1-amine, can proceed through either electrophilic or radical pathways, offering versatile strategies for the synthesis of novel adamantane-based compounds. nih.govrsc.org The synthesis of substituted adamantanes is frequently achieved via stable carbocation or radical intermediates that exhibit unique reactivity compared to simpler hydrocarbon derivatives. nih.govrsc.org

Electrophilic Functionalization:

Electrophilic substitution at the adamantyl C-H bonds typically involves the formation of an adamantyl cation. The tertiary bridgehead positions of the adamantane nucleus are particularly susceptible to electrophilic attack due to the enhanced stability of the resulting tertiary carbocation. This stability arises from the favorable geometry of the adamantane cage, which helps to delocalize the positive charge.

One common electrophilic functionalization is the Friedel-Crafts reaction. wikipedia.org For instance, adamantane can react with benzene (B151609) in the presence of a Lewis acid to yield aryl-substituted adamantane derivatives. wikipedia.org In the context of adamantan-1-amine derivatives, the amino group can direct or influence the outcome of such reactions, although direct electrophilic substitution on the adamantane cage remains a primary pathway for introducing functional groups.

Radical Functionalization:

Radical functionalization provides a powerful and direct method for converting adamantyl C-H bonds into new C-C bonds, allowing for the introduction of a wide array of functional groups such as alkenes, alkynes, arenes, and carbonyl groups. nih.govrsc.org These reactions proceed via the formation of an adamantyl radical, which is a key reactive intermediate.

The general mechanism for radical C-H functionalization involves three main steps:

Initiation: Generation of a radical species that can abstract a hydrogen atom from the adamantane core.

Hydrogen Atom Transfer (HAT): The generated radical abstracts a hydrogen atom from a C-H bond of the adamantane derivative to form a nucleophilic adamantyl radical. The regioselectivity of this step is crucial, with a preference for the weaker tertiary C-H bonds at the bridgehead positions.

Functionalization: The adamantyl radical reacts with a suitable trapping agent to form the desired functionalized product.

A notable example of radical functionalization is the acylation of adamantane. Acyladamantanes, which are valuable synthetic intermediates, can be prepared through direct C-H to C-C bond formation under radical conditions. nih.gov This avoids the need for pre-functionalized adamantane substrates and often proceeds under milder conditions than traditional methods. nih.gov

The table below summarizes key aspects of electrophilic and radical functionalization of adamantyl C-H bonds.

| Functionalization Type | Key Intermediate | Preferred Position | Typical Reactions |

| Electrophilic | Adamantyl cation | Tertiary (bridgehead) | Friedel-Crafts alkylation |

| Radical | Adamantyl radical | Tertiary (bridgehead) | Acylation, Alkylation |

Ring-Opening Polymerization of Adamantane Derivatives

Ring-opening polymerization (ROP) of strained adamantane derivatives provides a pathway to novel polymers with the rigid adamantane cage incorporated into the polymer backbone. These polymers often exhibit high thermal stability and desirable solubility characteristics. researchgate.netacs.org A key class of monomers for this type of polymerization are 1,3-dehydroadamantanes (DHAs), which possess a highly strained internal bond that is susceptible to cleavage and subsequent polymerization. researchgate.netacs.org

The polymerization of DHAs can be initiated through either cationic or radical mechanisms, leading to the formation of poly(1,3-adamantane)s. researchgate.netacs.org

Cationic Ring-Opening Polymerization:

Cationic ROP of DHAs can be initiated by super Brønsted acids such as trifluoromethanesulfonic acid (TfOH) or trifluoromethanesulfonimide (Tf₂NH). acs.org The polymerization proceeds smoothly to afford the corresponding polymers in good to quantitative yields. acs.org The reaction is thought to proceed via a propagating 1-adamantyl cation. The presence of Lewis bases can retard the polymerization, indicating a nucleophilic interaction with the cationic propagating species. acs.org

For example, the cationic ROP of unsubstituted 1,3-dehydroadamantane with CF₃SO₃H produces poly(1,3-adamantane). researchgate.net This polymer is insoluble in common organic solvents but exhibits high thermal stability, with a 10% weight loss temperature of 470°C. researchgate.net

Radical Ring-Opening Polymerization:

Radical polymerization of DHAs can be initiated using radical initiators like α,α′-azobisisobutyronitrile (AIBN). researchgate.netacs.org This method also yields poly(1,3-adamantane)s. The introduction of substituents on the adamantane core, such as butyl groups, can significantly enhance the solubility of the resulting polymers in various organic solvents. researchgate.netacs.org For instance, the polymerization of 5-butyl-1,3-dehydroadamantane results in a soluble poly(1,3-adamantane) with a number-average molecular weight (Mₙ) that can reach up to 6900. acs.org These substituted polymers also demonstrate high thermal stability, with 10% weight loss temperatures around 480°C. acs.org

The table below provides an overview of the ring-opening polymerization of 1,3-dehydroadamantane derivatives.

| Polymerization Method | Initiator | Monomer Example | Polymer Properties |

| Cationic ROP | Trifluoromethanesulfonic acid (TfOH) | 1,3-dehydroadamantane | Insoluble, High thermal stability (Td10% = 470°C) researchgate.net |

| Radical ROP | α,α′-azobisisobutyronitrile (AIBN) | 5-butyl-1,3-dehydroadamantane | Soluble, High thermal stability (Td10% = 488°C) acs.org |

Applications in Advanced Materials Science and Polymer Chemistry

Adamantan-1-amine as a Building Block for Novel Materials

Adamantan-1-amine serves as a fundamental building block for a variety of novel materials due to its bulky, cage-like structure and the reactive primary amine group. nih.govnih.gov This amine functionality allows for its integration into numerous polymer backbones and as a pendant group, offering a straightforward method to introduce the rigid adamantyl cage into a material's architecture. The result is often a significant improvement in the material's physical properties. aps.org

The introduction of adamantane (B196018) can enhance thermal stability, mechanical strength, and solvent resistance in polymers. nih.gov Its lipophilic nature and steric bulk are also advantageous in creating materials with specific surface properties or for applications in drug delivery systems where controlled interactions are crucial. nih.gov Researchers have explored functionalized adamantane molecules as building blocks for the self-assembly of nanostructures, indicating the versatility of this compound beyond just polymer additives. aps.orgmdpi.com

Adamantane-Based Polymers: Design and Synthesis

The design and synthesis of polymers incorporating the adamantane structure are driven by the desire to create materials with superior performance characteristics. Adamantan-1-amine can be used to synthesize a range of polymers, including polyimides and polybenzoxazines, by reacting the amine group with other monomers. researchgate.net

For instance, adamantane-containing diamines can be synthesized and subsequently polymerized to produce semi-alicyclic polyimides. These materials exhibit high glass transition temperatures and excellent optical transparency. chemicalbook.com The synthesis strategies often focus on creating polymers where the adamantane units are either part of the main chain or attached as bulky side groups. Both approaches leverage the unique properties of the adamantane cage to influence the final polymer's characteristics. aps.orgnih.gov

The incorporation of the adamantane moiety has a pronounced effect on the thermomechanical properties of polymers. Its rigid and bulky nature restricts the mobility of polymer chains, leading to a significant increase in the glass transition temperature (Tg). aps.orgnasa.gov This enhancement in thermal stability is a critical attribute for materials intended for use in high-temperature applications.

Polymers containing adamantyl groups, such as adamantane-containing methacrylate (B99206) polymers, have demonstrated improved thermal and mechanical properties when compared to their conventional counterparts like PMMA. nih.govresearchgate.net The stiffness and thermal stability of these polymers are enhanced due to the rigid, three-dimensional structure of the adamantane cage, which limits the movement of polymer chains. aps.orgresearchgate.net

Table 1: Comparison of Thermal Properties of Adamantane-Containing Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (10% Weight Loss) | Reference |

|---|---|---|---|

| Poly(1,3-adamantane) with butyl groups | 139 °C | 477 °C | researchgate.net |

| Poly(1,3-adamantane) with butyl groups (isomer) | 205 °C | 488 °C | researchgate.net |

| Adamantane-containing polyimides | 285–440 °C | >500 °C | chemicalbook.comuni-regensburg.de |

| Adamantane-containing methacrylate polymers | 170 °C | ~340 °C | nasa.gov |

Adamantane derivatives, including those with amine functionalities, are excellent candidates for the synthesis of microporous organic polymers (MOPs). magtech.com.cn The tetrahedral and rigid geometry of the adamantane cage makes it an ideal "knot" in the construction of three-dimensional polymer networks with permanent porosity. magtech.com.cn These MOPs are synthesized by connecting multi-substituted adamantane building blocks with linker molecules. magtech.com.cn

Adamantane-based MOPs exhibit high thermal and chemical stability, low density, and high surface areas, making them suitable for applications in gas storage and separation. mdpi.commagtech.com.cn For example, a microporous poly(Schiff base) created from tetrakis(4-aminophenyl)adamantane demonstrated significant uptake of carbon dioxide and organic vapors. nih.gov The inherent microporosity of these materials is a direct consequence of the inefficient packing of the rigid adamantane units.

Table 2: Properties of Adamantane-Based Microporous Organic Polymers

| MOP Name | BET Surface Area (m²/g) | CO2 Uptake (wt% at 273 K/1 bar) | H2 Uptake (wt% at 77 K/1 bar) | Reference |

|---|---|---|---|---|

| PSN-3 (poly(Schiff base)) | 865 | 13.6 | 1.32 | magtech.com.cnnih.gov |

| Tetraphenyladamantane-based polyimide | Not specified | 14.6 | Not specified | magtech.com.cn |

| HBPBA-D | 395-488 | 8.9-9.0 | Not specified | mdpi.com |

The adamantane unit is a valuable tool in supramolecular chemistry and nanotechnology for directing the self-assembly of molecules into well-defined crystals and nanostructures. mdpi.com The shape and rigidity of the adamantane cage, along with its ability to be functionalized, allow for the creation of building blocks that can spontaneously organize into larger architectures. aps.orgmdpi.com

For instance, functionalized adamantane molecules have been investigated as fundamental components for the self-assembly of molecular crystals with potential applications in electronics. aps.orgmdpi.com The interactions between adamantane units and other molecules, such as cyclodextrins, can be exploited to create complex, multi-component nanostructures like ribbons, tubes, and vesicles. rsc.org This bottom-up approach to material fabrication is a promising avenue for creating next-generation functional materials.

Development of Optoelectronic Materials with Adamantane Derivatives

Adamantane derivatives are being explored for their potential in optoelectronic materials. The incorporation of the bulky, aliphatic adamantane group can lead to materials with high transparency and improved thermal stability, which are desirable properties for optical and electronic applications. chemicalbook.com

For example, a fullerene derivative featuring an adamantane cage was synthesized and shown to have promising performance in organic field-effect transistors (OFETs) and organic photovoltaic devices. rsc.orgresearchgate.net The presence of the adamantane group contributed to the material's high electron mobility and superior thermal stability compared to similar materials without the adamantane moiety. rsc.orgresearchgate.net Polyimides derived from adamantane-containing diamines also exhibit excellent optical transparency, with over 80% transmittance at 400 nm, making them suitable for various optoelectronic uses. chemicalbook.com

Table 3: Optoelectronic Properties of an Adamantane-Containing Fullerene Derivative (PC61BAd)

| Property | Value | Application | Reference |

|---|---|---|---|

| Electron Mobility (μe) | 0.01 cm²/V·s | Organic Field-Effect Transistors (OFETs) | rsc.orgresearchgate.net |

| On-Off Ratio (Ion/Ioff) | 4.9 x 10^6 | Logic Devices | rsc.orgresearchgate.net |

| Power Conversion Efficiency (PCE) | 3.31% | Organic Photovoltaics (OPVs) | rsc.orgresearchgate.net |

| Thermal Stability | Retained 80% of initial PCE after 20h at 150°C | Thermally Stable Organic Solar Cells | rsc.org |

Functional Coatings and Specialty Polymers

The inclusion of adamantane into polymer formulations can lead to the development of functional coatings and specialty polymers with enhanced durability and performance. Adamantane-based polymers are being considered for applications such as coatings for touchscreens due to their potential for improved mechanical properties. nih.gov

The low polarity and hydrophobicity imparted by the adamantane structure can be beneficial for creating water-repellent and chemically resistant coatings. nih.gov Furthermore, the high thermal stability of adamantane-containing polymers makes them suitable for protective coatings in harsh environments. aps.org The versatility of adamantan-1-amine as a building block allows for the tailoring of polymer properties to meet the specific demands of various specialty applications.

Role in Supramolecular Chemistry and Host Guest Systems

Adamantane (B196018) as a Molecular Recognition Motif

The adamantane cage is a highly effective and widely utilized motif in molecular recognition, a key principle of supramolecular chemistry. rsc.org Its efficacy stems from a unique combination of physical and chemical properties. The adamantane molecule is the smallest unit of a diamond's crystal lattice, granting it exceptional rigidity, thermal stability, and a well-defined spherical shape. rsc.orgwikipedia.org This rigid, stress-free structure minimizes conformational penalties upon binding to a host molecule. rsc.org

The surface of the adamantane cage is composed entirely of carbon-hydrogen bonds, making it highly lipophilic and hydrophobic. This property is a primary driver for its association with host molecules in aqueous solutions, as the displacement of high-energy water molecules from the host's cavity is thermodynamically favorable. rsc.org

This combination of a defined shape, size, and hydrophobicity makes adamantane an almost perfect "guest" for various macrocyclic "host" molecules. It fits snugly into the hydrophobic cavities of hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]), forming stable host-guest inclusion complexes. rsc.orgnih.gov The interaction between the adamantyl group and the β-cyclodextrin cavity is a classic example, exhibiting high association constants (Ka) typically in the range of 10³ to 10⁵ M⁻¹. rsc.orgnih.gov The binding with cucurbit[n]urils, particularly CB rsc.org and CB rsc.org, can be even stronger, with association constants reaching extraordinarily high values. rsc.orgrsc.orgnih.gov These strong, yet reversible, non-covalent interactions are the basis for adamantane's role as a reliable molecular recognition unit. rsc.org

| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ | Comments |

|---|---|---|---|

| Adamantyl moiety (general) | β-Cyclodextrin (β-CD) | 10³ – 10⁵ | A widely used and well-characterized host-guest pair. nih.gov |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin (β-CD) | 7.7 x 10⁴ | Determined by Isothermal Titration Calorimetry (ITC) in a 5:95 DMSO-water solution. mdpi.com |

| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin (β-CD) | 6.3 x 10⁴ | Determined by ITC in a 5:95 DMSO-water solution. mdpi.com |

| Adamantane-based dicationic guests | Cucurbit rsc.orguril (CB rsc.org) | Up to 10¹² – 10¹⁵ | Represents ultra-high affinity binding in aqueous solutions. nih.gov |

| 1,3-Disubstituted adamantane | Cucurbit rsc.orguril (CB rsc.org) | 5.3 x 10¹² | Demonstrates extraordinarily high affinity, enabling the formation of quaternary assemblies. rsc.org |

Design of Molecular Containers and Nanocavities

The robust and predictable molecular recognition properties of the adamantane moiety are leveraged to design and construct larger, functional supramolecular architectures such as molecular containers, capsules, and nanocavities. nih.govrsc.org In this context, adamantane derivatives, including adamantan-1-amine, serve as key structural components or "building blocks" that guide the self-assembly process. wikipedia.org

One strategy involves the synthesis of molecules containing multiple adamantane groups. For instance, bent amphiphiles bearing two adamantyl groups have been shown to self-assemble in water into well-defined micellar capsules. acs.org These capsules possess an internal nanocavity capable of encapsulating guest molecules. Similarly, adamantane can be incorporated into the framework of macrocycles, providing rigidity and pre-organizing the structure for specific functions. nih.gov

Another powerful approach utilizes the host-guest interaction itself as the "glue" for assembly. Polymers or dendrimers functionalized with pendant adamantane groups can be cross-linked by adding multivalent host molecules like cyclodextrins, leading to the formation of supramolecular gels or networks. mdpi.comacs.org Conversely, adamantane-host interactions can be used to immobilize structures on surfaces. For example, adamantyl groups on a monolithic column can anchor cucurbit rsc.orguril hosts, thereby modifying the surface chemistry of the material through host-guest interactions. nih.gov

These self-assembled structures create defined pockets and cavities similar to the binding sites of enzymes. acs.orgnih.gov The design of these containers can be tailored by modifying the adamantane building blocks or the linking units, allowing for control over the size, shape, and chemical environment of the resulting nanocavity. acs.orgnih.gov This enables the creation of tailor-made containers for specific applications, from molecular sequestration to catalysis. acs.orgnih.gov

Interaction with Guest Molecules and Ion Binding

The primary function of adamantane-based supramolecular systems is to interact with and bind other chemical species, including neutral guest molecules and ions. Adamantan-1-amine itself, as a guest, demonstrates specific interactions within host cavities. Crystal structure analyses of its complexes with β-cyclodextrin show that the adamantane cage is deeply inserted into the hydrophobic cavity, while the amine group can be positioned near the hydrophilic rim. mdpi.comnih.govresearchgate.net In its protonated form, as in adamantan-1-amine;sulfate (B86663), the resulting ammonium (B1175870) cation can form favorable ion-dipole interactions with the polar carbonyl portals of cucurbit[n]uril hosts, a factor that significantly enhances binding affinity. rsc.orgrsc.org The protonation state of the guest can shift its binding preference, a property that can be exploited for creating pH-responsive systems. rsc.org

Molecular containers constructed using adamantane motifs can encapsulate a wide range of other guest molecules. Adamantane-based micellar capsules have demonstrated the ability to uptake spherical guests ranging from small molecules like adamantane itself (~0.6 nm) to large metal-organic polyhedra (~3 nm). acs.org This demonstrates the versatility of these nanocavities in binding guests of significantly different sizes.

Furthermore, the adamantane scaffold can be strategically functionalized to create receptors for specific ions. While the protonated amine of adamantan-1-amine provides a cationic center, other functional groups can be introduced to target anions. For example, adamantane frameworks functionalized with two urea (B33335) groups have been designed as anion receptors. amanote.com Computational studies have also explored the design of adamantane derivatives with multiple amine groups to act as "superbases" with a high affinity for binding cations like lithium. rsc.org This functional versatility allows the adamantane unit to be incorporated into systems designed for selective ion binding and recognition. acs.org

| Adamantane-Based System | Guest/Ion | Nature of Interaction | Reference |

|---|---|---|---|

| Adamantan-1-amine (guest) in β-CD (host) | - | Inclusion of the adamantane cage into the hydrophobic cavity. | mdpi.comnih.gov |

| Cationic Adamantane derivatives (guest) in CB rsc.org (host) | - | Hydrophobic inclusion combined with ion-dipole interactions at the host portal. | rsc.orgnih.gov |

| Adamantane bisurea derivatives (host) | Anions (e.g., Cl⁻, H₂PO₄⁻) | Hydrogen bonding between urea N-H groups and the anion. | amanote.com |

| Amine-substituted adamantane superbases (host) | Cations (e.g., Li⁺, Na⁺) | Coordination with multiple amine groups within the adamantane framework. | rsc.org |

| Micellar capsule from adamantane amphiphiles (host) | Fullerene, Metal-Organic Polyhedra | Encapsulation within the self-assembled nanocavity. | acs.org |

Catalysis and Organocatalysis Utilizing Adamantyl Amine Scaffolds

Adamantane (B196018) Derivatives as Ligands in Metal Catalysis

The adamantane scaffold is frequently incorporated into ligand design for transition metal catalysis, primarily to leverage its profound steric and electronic effects. documentsdelivered.com Adamantyl-containing phosphine (B1218219) ligands, in particular, have demonstrated exceptional performance in various cross-coupling reactions. The bulk of the adamantyl group influences the coordination sphere of the metal center, which can promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. documentsdelivered.com

One of the most significant contributions of adamantyl-containing ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.net The steric bulk of adamantyl phosphine ligands is quantified by the Tolman cone angle (θ), a measure of the ligand's size. Ligands with large cone angles can create a coordinatively unsaturated metal center, which accelerates the rate of reaction, especially with challenging substrates like aryl chlorides. documentsdelivered.com

Furthermore, the adamantyl group is a strong electron-donating substituent. In phosphine ligands, this property increases the electron density on the metal center, which can facilitate the oxidative addition step, a crucial phase in many cross-coupling catalytic cycles. documentsdelivered.com Research by Carrow and co-workers in 2016 led to the synthesis of tri(1-adamantyl)phosphine (PAd₃), a ligand that exhibited even stronger electron-releasing characteristics than the widely used tri(tert-butyl)phosphine. researchgate.net A palladium catalyst formed with PAd₃ demonstrated remarkable activity and high turnover numbers in the Suzuki-Miyaura coupling of challenging chloro(hetero)arenes. acs.org

Beyond phosphines, the adamantane moiety has been used as a bulky substituent for N-heterocyclic carbenes (NHCs), another important class of ligands in organometallic chemistry. researchgate.net The incorporation of adamantyl groups can enhance the stability and catalytic activity of the resulting metal complexes. nih.gov

| Ligand Type | Example(s) | Metal | Application | Key Feature of Adamantyl Group |

| Monodentate Phosphine | Tri(1-adamantyl)phosphine (PAd₃) | Palladium | Suzuki-Miyaura Coupling | Strong electron-donating character and significant steric bulk, enhancing catalyst activity and stability. acs.orgresearchgate.net |

| Monodentate Phosphine | Di(1-adamantyl)alkylphosphine | Palladium | C-N Cross-Coupling, Suzuki-Miyaura | Provides steric hindrance that facilitates reactions with unreactive aryl chlorides. documentsdelivered.com |

| N-Heterocyclic Carbene (NHC) | Adamantyl-substituted NHCs | Palladium, Gold | Various | Offers steric protection to the metal center and can be functionalized for catalyst immobilization. researchgate.netnih.gov |

Use in Organocatalytic Systems

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral primary and secondary amines are a cornerstone of this field, operating through two primary activation modes: enamine and iminium ion catalysis. nih.gov Adamantane derivatives, including adamantan-1-amine, possess the necessary amine functionality to participate in these catalytic cycles.

In enamine catalysis, a primary or secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.gov This intermediate can then react with an electrophile. The steric bulk of the catalyst can influence the stereochemical outcome of the reaction, making the rigid and large adamantane scaffold a potentially useful component for designing stereoselective organocatalysts.

Conversely, in iminium ion catalysis, a secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. researchgate.net

While specific, detailed studies focusing solely on adamantan-1-amine as an organocatalyst are not extensively documented in the provided literature, the adamantane scaffold is recognized as a key component in the design of various organocatalysts. nih.gov A 2016 review highlighted a wide array of organocatalysts and organometallic catalysts based on adamantyl-containing molecular scaffolds, underscoring the potential of these structures in the field. nih.gov The inherent properties of the adamantyl group—its defined steric profile and rigidity—make it an attractive building block for creating catalysts that can control reaction pathways and stereoselectivity. acs.org

Adamantane-Based Materials as Heterogeneous Catalyst Supports

The robustness and rigid geometry of the adamantane structure make it an excellent building block for creating porous, high-surface-area materials suitable for use as heterogeneous catalyst supports. acs.org These supports can enhance catalyst stability, prevent the aggregation of active metal species, and allow for easy separation and recycling of the catalyst. nih.gov

One notable example is the development of adamantane-based covalent–organic frameworks (COFs). Researchers have synthesized a bimodal micro/mesoporous COF by coupling tetrakis(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl. nih.gov This material served as an effective support for palladium and gold nanoparticles. The resulting COF-supported metal catalysts demonstrated high stability and recyclability in the hydrogenation of nitrostyrene. nih.gov

The study found that depositing a small amount (0.5 wt%) of palladium or gold onto the adamantane-based COF enhanced catalytic activity and tuned selectivity compared to using standard active carbon as a support. This highlights the advantage of the adamantane scaffold in creating a structured environment that can positively influence a catalyst's performance. nih.gov The porous nature of the COF also allows it to adsorb gases like carbon dioxide. nih.gov

Another strategy involves functionalizing N-heterocyclic carbene (NHC) ligands with adamantyl groups to enable non-covalent immobilization onto solid supports like cucurbiturils, which have a strong binding affinity for the adamantane moiety. nih.gov This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous catalysis (catalyst recovery and reuse). nih.gov

| Support Material | Active Metal | Reaction | Key Findings |

| Adamantane-based Covalent–Organic Framework (COF) | Palladium (Pd), Gold (Au) | Hydrogenation of nitrostyrene | The COF support enhanced catalytic activity and selectivity compared to active carbon. The resulting catalyst was stable and recyclable. nih.gov |

| Cucurbituril (CB7) Substrate | (Not specified) | (Proof of concept) | Adamantyl-modified NHC ligands can be non-covalently immobilized on the support, enabling potential for recoverable homogeneous catalysts. nih.gov |

Q & A

Q. Methodological Guidance

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- pH Profiling : Prepare buffers (pH 1–13), analyze hydrolytic stability using ¹H NMR to detect amine deprotonation or sulfate cleavage .

Validation : Compare results with ICH Q1A guidelines and use Arrhenius plots to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.